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Compound of Interest |

N-(4-
Compound Name: fluorophenyl)cyclohexanecarboxa

mide

Cat. No.: B312733

N-(4-fluorophenyl)cyclohexanecarboxamide: A
Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and
synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide. The information is compiled from
various scientific sources to support research and development activities in medicinal chemistry
and related fields.

Chemical Structure and Identification

N-(4-fluorophenyl)cyclohexanecarboxamide is an amide derivative characterized by a
cyclohexane ring connected to a 4-fluorophenyl group through an amide linkage.

Chemical Structure Diagram:
Caption: 2D structure of N-(4-fluorophenyl)cyclohexanecarboxamide.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name N-(4-fluorophenyl)cyclohexanecarboxamide

Molecular Formula Ci13Hi1sFNO

Molecular Weight 221.27 g/mol [1]

Canonical SMILES C1CCC(CC1)C(=0)NC2=CC=C(C=C2)F

INChl=1S/C13H16FNO/c14-11-6-8-12(9-7-

InChl 11)15-13(16)10-4-2-1-3-5-10/h6-9H,1-5,10H2,
(H,15,16)
InChiKey RQMDSCPCNJIHYJL-UHFFFAOYSA-N

CAS Number Not explicitly found in search results.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of N-(4-
fluorophenyl)cyclohexanecarboxamide are limited in the available literature. The table below
summarizes the available information.

Table 2: Physicochemical Properties

Property

Value

Source

Molecular Weight

221.2706 g/mol

NIST

Physical State

Solid (predicted)

General knowledge

Solubility Not explicitly found

Melting Point Not explicitly found

Boiling Point Not explicitly found

pKa Not explicitly found
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A common method for the synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide involves
the reaction of cyclohexanecarbonyl chloride with 4-fluoroaniline.

Synthesis Workflow:

General Synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide

(Cyclohexanecarboxyllc amd] (I'monyl chlorlde

+ SOCl2
(reflux)

Cyclohexanecarbonyl chlorlde 4 FIuoroamIme

+ 4-Fluoroaniline
(Base, Solvent)

N (4- fIuorophenyl)cyclohexanecarboxamlde

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

Materials:

Cyclohexanecarboxylic acid

Thionyl chloride (SOCI2)

4-Fluoroaniline

Anhydrous dichloromethane (DCM)

Triethylamine (TEA)
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o Hydrochloric acid (HCI), dilute solution

e Brine (saturated NaCl solution)

o Water

Procedure:

» A mixture of cyclohexanecarboxylic acid and thionyl chloride is refluxed for 2 hours.

o Excess thionyl chloride is removed by distillation.

e The resulting cyclohexanecarbonyl chloride is dissolved in anhydrous dichloromethane.
e The solution is cooled to 0°C, and 4-fluoroaniline and triethylamine are added dropwise.
e The reaction mixture is stirred at room temperature for 12 hours.

e The reaction is quenched by the addition of water.

e The organic layer is separated and washed successively with dilute hydrochloric acid and
brine.

e The organic solvent is removed under reduced pressure.
e The crude product is purified by recrystallization.

Spectral Data
'H NMR Spectroscopy

Table 3: *H NMR Data for N-(4-fluorophenyl)cyclohexanecarboxamide
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Chemical Shift (6, ppm) Multiplicity Assighment
1.20-1.90 m Cyclohexyl protons
2.25 m Cyclohexyl-CH
7.00 t, J=8.8 Hz 2H, Ar-H ortho to F
7.48 dd, J=8.8,5.2 Hz 2H, Ar-H metato F
7.65 brs 1H, NH

Note: This is a representative interpretation and may vary based on experimental conditions.

13C NMR Spectroscopy

Experimental 3C NMR data for N-(4-fluorophenyl)cyclohexanecarboxamide were not
explicitly found in the searched literature. However, based on the structure and known chemical
shifts for similar compounds, the following are predicted peak regions:

Table 4: Predicted 13C NMR Chemical Shift Ranges

Functional Group Predicted Chemical Shift (8, ppm)
Cyclohexyl carbons 25-45

Aromatic C-F 155 - 165 (d, QICF)

Aromatic C-N 130 - 140

Aromatic C-H 115-130

Amide Carbonyl (C=0) 170-180

FT-IR Spectroscopy

Experimental FT-IR data for N-(4-fluorophenyl)cyclohexanecarboxamide were not explicitly
found. The expected characteristic absorption bands are listed below.

Table 5: Predicted FT-IR Absorption Bands
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Functional Group Wavenumber (cm~—?) Intensity
N-H Stretch (Amide) 3300 - 3500 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 2960 Strong
C=0 Stretch (Amide I) 1630 - 1680 Strong
N-H Bend (Amide II) 1510 - 1570 Strong
C-N Stretch (Amide) 1200 - 1300 Medium
C-F Stretch (Aromatic) 1100 - 1250 Strong

Mass Spectrometry

Mass spectral data is available from the NIST WebBook, confirming the molecular weight of the
compound.[2]

Biological Activity and Signaling Pathways

Specific biological activity, mechanism of action, and signaling pathway information for N-(4-
fluorophenyl)cyclohexanecarboxamide are not well-documented in the public domain.
However, the 4-fluorophenyl moiety is a common feature in many biologically active
compounds. Derivatives containing this group have shown a wide range of pharmacological
activities, including potential as anticancer and antiviral agents.[3] The fluorine atom can
enhance metabolic stability and binding affinity to biological targets.

Further research is required to elucidate the specific biological profile of N-(4-
fluorophenyl)cyclohexanecarboxamide.

Conclusion

This technical guide has summarized the currently available information on the chemical
properties, structure, and synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide. While
fundamental chemical data and a synthesis protocol are established, a significant gap exists in
the experimental characterization, particularly for 13C NMR and FT-IR spectroscopy, and in the
understanding of its biological activity. The structural motifs present in this molecule suggest
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potential for further investigation in the context of drug discovery and development.
Researchers are encouraged to perform detailed spectroscopic and biological studies to fully
characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. rsc.org [rsc.org]

3. N-(4-fluorophenyl)cyclohexanecarboxamide | Benchchem [benchchem.com]

« To cite this document: BenchChem. [N-(4-fluorophenyl)cyclohexanecarboxamide chemical
properties and structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b312733#n-4-fluorophenyl-cyclohexanecarboxamide-
chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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